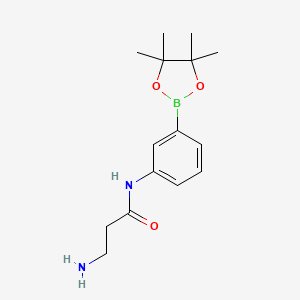
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide
Overview
Description
Scientific Research Applications
Synthesis and Crystal Structure Analysis
This compound is involved in the synthesis of boric acid ester intermediates with benzene rings. A study demonstrated the synthesis of related compounds through a three-step substitution reaction. The structures were confirmed via spectroscopic methods and X-ray diffraction, with molecular structures further analyzed using density functional theory (DFT). This research provides insight into the physicochemical properties of the compounds, which could be relevant for materials science and analytical chemistry (P. Huang et al., 2021).
Sensing Applications
Research on Schiff Base Substituent-Triggered Efficient Deboration Reaction and Its Application in Highly Sensitive Hydrogen Peroxide Vapor Detection has highlighted the potential of such compounds in creating sensitive detection systems for H2O2 vapor, a component of peroxide-based explosives. This work introduces functional groups to enhance the sensing performance of borate to hydrogen peroxide vapor, indicating applications in security and environmental monitoring (Yanyan Fu et al., 2016).
Antioxidant and Anticancer Activities
Derivatives of this compound have been synthesized and tested for their antioxidant and anticancer activities. Notably, certain derivatives showed significant cytotoxic effects against human glioblastoma and breast cancer cell lines, suggesting their potential in developing new anticancer therapies (I. Tumosienė et al., 2020).
Material Science Applications
The compound has been utilized in the synthesis of novel materials, such as in the fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles for enhanced in vivo anti-tumor efficacy. This study demonstrates the utility of the compound in designing smart drug delivery systems that respond to specific physiological triggers, offering targeted therapeutic action with minimized side effects (Shuxian Ren et al., 2022).
Future Directions
properties
IUPAC Name |
3-amino-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)18-13(19)8-9-17/h5-7,10H,8-9,17H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFJGJJJTJDQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
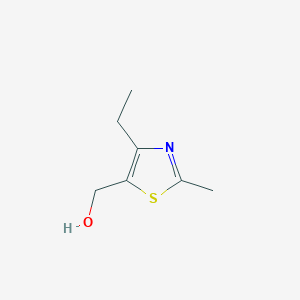
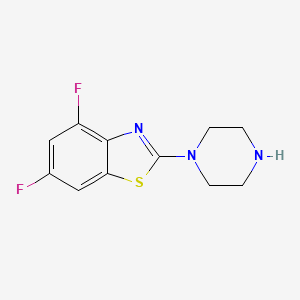
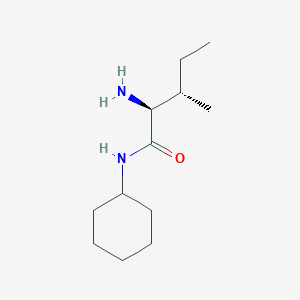
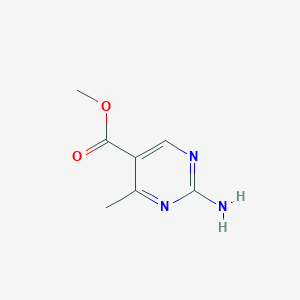
![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)
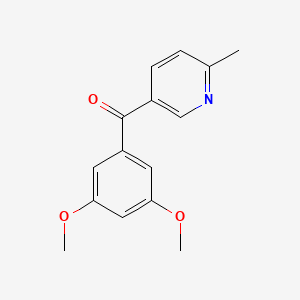
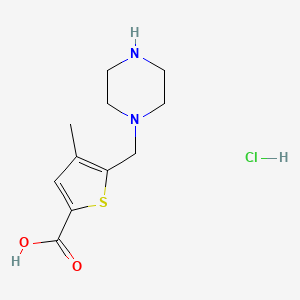
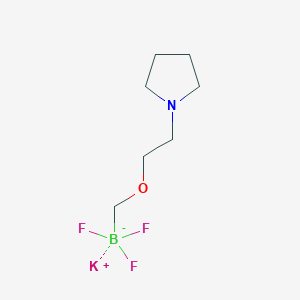
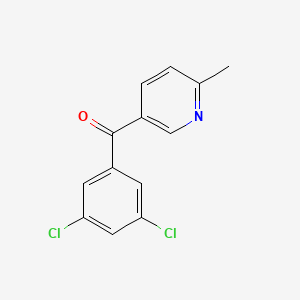
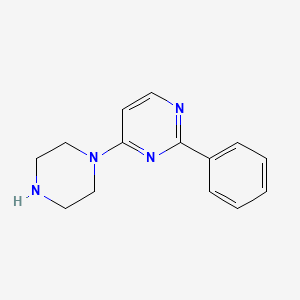
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)
